N-(2,5-dimethylphenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide
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Overview
Description
N-(2,5-dimethylphenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide typically involves multiple steps:
Formation of the Indole Derivative: The indole core can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Introduction of the Fluorobenzyl Group: The 3-fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where the indole nitrogen attacks a 3-fluorobenzyl halide.
Sulfonylation: The sulfonyl group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Acetamide Formation: The final step involves the reaction of the sulfonylated indole with 2,5-dimethylaniline and acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and phenyl rings, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or sulfoxide.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and indole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfides or sulfoxides.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, N-(2,5-dimethylphenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide may serve as a probe to study enzyme interactions, particularly those involving sulfonamide groups. It can also be used in the development of fluorescent markers due to its aromatic structure.
Medicine
Medically, this compound has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors. Its structural features make it a candidate for the development of anti-inflammatory or anticancer agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-(2,5-dimethylphenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide exerts its effects typically involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the indole and phenyl rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)-2-(1H-indol-3-yl)sulfonylacetamide: Lacks the fluorobenzyl group, which may affect its binding affinity and specificity.
N-(2,5-dimethylphenyl)-2-((1-benzyl-1H-indol-3-yl)sulfonyl)acetamide: Similar structure but without the fluorine atom, potentially altering its electronic properties and reactivity.
Uniqueness
N-(2,5-dimethylphenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide is unique due to the presence of the 3-fluorobenzyl group, which can enhance its binding interactions through additional hydrogen bonding or dipole interactions. This makes it a more potent and selective compound compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O3S/c1-17-10-11-18(2)22(12-17)27-25(29)16-32(30,31)24-15-28(23-9-4-3-8-21(23)24)14-19-6-5-7-20(26)13-19/h3-13,15H,14,16H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDKJYVJMQMRKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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